4-Isopropylcyclohexyl methacrylate
Description
Structure
3D Structure
Properties
CAS No. |
94134-46-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h9,11-12H,3,5-8H2,1-2,4H3 |
InChI Key |
GLRAEAIZFHTQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)OC(=O)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isopropylcyclohexyl Methacrylate Monomer
Esterification Routes and Optimization
The most common method for synthesizing 4-isopropylcyclohexyl methacrylate (B99206) is the direct esterification of 4-isopropylcyclohexanol (B103256) with methacrylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. A similar, well-documented procedure is the synthesis of 4-tert-butylcyclohexyl methacrylate, which serves as a valuable model for the synthesis of its isopropyl analogue. google.com
The esterification reaction is generally carried out by reacting 4-substituted cyclohexanol (B46403) with methacrylic acid or its derivatives. google.com In a typical laboratory-scale synthesis, 4-isopropylcyclohexanol would be reacted with methacrylic acid in the presence of an acid catalyst. Common catalysts for this type of reaction include sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. google.com The selection of the catalyst and its concentration are critical parameters that influence the reaction rate and selectivity. For instance, in the synthesis of 4-tert-butylcyclohexyl methacrylate, the acid catalyst is typically used in a concentration of 1 to 5 mol% with respect to the methacrylic acid. google.com
To achieve high conversion rates, the water formed during the esterification must be continuously removed from the reaction mixture. This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or by introducing an oxygen-containing gas into the reaction system to carry the water out. google.com The reaction temperature is another crucial factor, with a range of 60 to 110 °C being typical for the synthesis of similar cyclohexyl methacrylates to balance reaction kinetics and minimize side reactions such as polymerization. google.com
Optimization of the esterification process involves a careful balance of several variables, as detailed in the table below, which is based on findings for analogous cyclohexyl methacrylate syntheses.
Table 1: Key Parameters for the Optimization of 4-Isopropylcyclohexyl Methacrylate Synthesis via Esterification
| Parameter | Typical Range | Rationale and Impact on Optimization |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:5 | An excess of the acid or alcohol can be used to shift the equilibrium towards the product. However, a large excess may complicate purification. |
| Catalyst Concentration | 1.0 - 4.0% (of total reactant mass) | Higher catalyst loading can increase the reaction rate but may also promote side reactions and require more extensive neutralization steps during workup. google.com |
| Reaction Temperature | 60 - 110 °C | Higher temperatures accelerate the reaction but increase the risk of premature polymerization of the methacrylate monomer. google.com |
| Polymerization Inhibitor | 50 - 500 ppm | Essential to prevent the self-polymerization of the methacrylate product at elevated temperatures. Examples include hydroquinone (B1673460) and its ethers. google.com |
| Water Removal Method | Azeotropic distillation or gas sparging | Efficient water removal is critical for driving the reaction to completion and achieving high yields. |
Transesterification offers an alternative route to this compound. This method involves the reaction of an alkyl methacrylate, such as methyl methacrylate, with 4-isopropylcyclohexanol. The reaction is catalyzed by compounds like alkali metal alcoholates, magnesium alcoholate, or dibutyltin (B87310) oxide. google.com A key advantage of this method is that the lower-boiling alcohol generated as a byproduct (e.g., methanol) can be removed by distillation to drive the reaction forward. google.com For instance, in the production of cyclohexyl methacrylate, transesterification is carried out using an alkali metal compound as a catalyst. google.com
Novel Synthetic Pathways for Cyclohexyl Methacrylate Analogues
Research into novel synthetic pathways for cyclohexyl methacrylate analogues is driven by the need for monomers with specific properties and more sustainable production methods. One innovative approach involves the alternating polymerization of a diene, such as butadiene, with a methacrylate, promoted by a Lewis acid like ethyl aluminum chloride and initiated by a radical source. This method results in the formation of a formal polycyclohexene structure, which represents a polymer with a cyclohexyl methacrylate-like repeating unit. This strategy provides access to a new family of polymers that are otherwise difficult to synthesize.
Another area of exploration is the use of enzymatic catalysis. Lipases, for example, can be employed to catalyze the esterification of cyclohexanol derivatives with methacrylic acid under milder reaction conditions. This biocatalytic approach can offer high selectivity and reduce the formation of byproducts, aligning with the principles of green chemistry.
Furthermore, the synthesis of functionalized cyclohexyl methacrylates is an active area of research. These monomers, which contain additional chemical groups on the cyclohexyl ring, can be used to create polymers with tailored properties such as improved thermal stability, altered refractive index, or specific reactivity for cross-linking or post-polymerization modification.
Purification and Isolation Techniques for Monomer Research
The purification of this compound from the crude reaction mixture is a critical step to obtain a high-purity monomer suitable for polymerization and other applications. The purification process typically involves several steps to remove unreacted starting materials, catalyst residues, byproducts, and any polymers that may have formed.
A common initial step is neutralization to remove the acidic catalyst. This is often achieved by washing the reaction mixture with an alkaline solution, such as aqueous sodium hydroxide (B78521) or sodium carbonate. Following neutralization, a series of water washes are typically performed to remove any remaining salts and water-soluble impurities. google.com
Distillation under reduced pressure is the primary method for isolating the final monomer. google.com This technique allows for the separation of the desired product from less volatile impurities, such as residual alcohol and polymerization inhibitors, as well as any high-boiling byproducts. It is crucial to maintain a low temperature during distillation to prevent thermal polymerization of the methacrylate monomer. The use of a polymerization inhibitor, such as hydroquinone or its monomethyl ether, is essential during this step. sigmaaldrich.com
For laboratory-scale research where very high purity is required, column chromatography can be employed. This technique is effective for separating the target monomer from closely related impurities.
In cases where the crude product contains polymeric impurities, a precipitation step may be necessary. For example, the addition of a non-solvent for the polymer but a good solvent for the monomer can be used to precipitate the unwanted polymer, which can then be removed by filtration. google.com The filtrate, containing the monomer, can then be subjected to further purification steps.
Table 2: Common Impurities and Their Removal in Methacrylate Ester Purification
| Impurity | Origin | Purification Method(s) |
| Unreacted 4-Isopropylcyclohexanol | Incomplete esterification | Distillation |
| Unreacted Methacrylic Acid | Incomplete esterification | Alkaline washing, distillation |
| Acid Catalyst (e.g., p-toluenesulfonic acid) | Esterification reaction | Neutralization with alkaline solution, water washing |
| Low Molecular Weight Polymer | Premature polymerization during synthesis or distillation | Precipitation and filtration, distillation google.com |
| Water | Byproduct of esterification, washing steps | Drying agents, azeotropic distillation |
| Byproducts (e.g., ethers) | Side reactions | Distillation |
Polymerization Kinetics and Mechanisms of 4 Isopropylcyclohexyl Methacrylate
Free Radical Polymerization Studies
The choice of initiator is critical in free radical polymerization as it dictates the generation of initial radical species that begin the polymer chain growth. For methacrylates, thermal initiators are commonly employed. These molecules decompose at a characteristic rate at a given temperature to produce a pair of radicals. youtube.com
Table 1: Common Thermal Initiators for Free Radical Polymerization of Methacrylates Note: This table represents initiators generally used for methacrylate (B99206) polymerization, applicable to 4-isopropylcyclohexyl methacrylate.
| Initiator Name | Chemical Abbreviation | Typical Decomposition Temperature Range |
|---|---|---|
| Azobisisobutyronitrile | AIBN | 60-80 °C |
| Benzoyl Peroxide | BPO | 70-90 °C |
| Potassium Persulfate | KPS | 50-70 °C (water-soluble) |
The mechanism of free radical polymerization proceeds through three main stages: initiation, propagation, and termination. youtube.com
Initiation: A radical generated from an initiator attacks a monomer molecule, forming a new, larger radical. youtube.com
Propagation: The newly formed radical adds sequentially to other monomer units, rapidly extending the polymer chain. youtube.com The rate of this step is governed by the propagation rate coefficient, k_p. The bulky 4-isopropylcyclohexyl group introduces significant steric hindrance, which can be expected to lower the propagation rate constant compared to smaller methacrylates like MMA.
Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where the two chains form a single longer chain, or disproportionation, where one radical abstracts a hydrogen from the other, resulting in two "dead" polymer chains. youtube.com The bulky side group of this compound likely favors termination by disproportionation due to the steric hindrance impeding the coupling of two large chain ends. Furthermore, termination reactions in methacrylate systems are often diffusion-controlled, meaning the rate depends on the ability of the large polymer radicals to physically encounter each other. dntb.gov.ua
Controlled/Living Radical Polymerization (CRP/LRP) Approaches
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. youtube.com
Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for a wide variety of monomers, including methacrylates. youtube.com Research has demonstrated the successful controlled polymerization of the closely related monomer, cyclohexyl methacrylate (CHMA), which provides a strong model for this compound. epa.gov
The polymerization is typically mediated by a transition metal complex, most commonly copper(I) bromide (CuBr) complexed with a nitrogen-based ligand, which reversibly activates a dormant polymer chain initiated by an alkyl halide. epa.gov For CHMA, controlled polymerizations were successfully performed at a relatively low temperature of 40°C using a catalytic system of CuBr and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) with ethyl 2-bromoisobutyrate (EBiB) as the initiator. epa.gov The use of a solvent was found to be necessary to reduce the polymerization rate and maintain control. epa.gov The living character of these polymerizations was confirmed by the synthesis of block copolymers, demonstrating that the polymer chain ends remain active for further extension. epa.gov
Table 2: Representative Conditions for ATRP of Cyclohexyl Methacrylate (CHMA) Source: Based on data for the analogous monomer, Cyclohexyl Methacrylate (CHMA). epa.gov
| Initiator | Catalyst System | Solvent (25 vol%) | Temperature | Outcome |
|---|---|---|---|---|
| Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Bulk | 40 °C | Controlled, but high concentration of active species |
| Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Toluene (B28343) | 40 °C | Well-controlled polymerization |
| Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Diphenyl ether | 40 °C | Well-controlled polymerization |
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile CRP technique that offers excellent control over the polymerization of most monomers susceptible to radical polymerization, including methacrylates. sigmaaldrich.com The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org
The RAFT mechanism involves a rapid equilibrium where propagating radicals add to the RAFT agent, forming a dormant intermediate radical, which then fragments to release a new radical that can reinitiate polymerization. wikipedia.org This process ensures that all chains grow at a similar rate, leading to polymers with low polydispersity and predictable molecular weights. For methacrylates, dithiobenzoates and certain trithiocarbonates are often effective RAFT agents. sigmaaldrich.com
While the RAFT technique is broadly applicable to methacrylates, specific studies detailing the RAFT polymerization of this compound were not identified in a review of the literature. However, based on the established success of RAFT for other bulky methacrylates, it is a highly probable method for achieving a controlled polymerization of this monomer. A typical system would involve the monomer, a thermal initiator (e.g., AIBN), and a suitable RAFT agent, conducted in an appropriate solvent at temperatures between 60-90°C. wikipedia.orgnih.gov
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) of methacrylates, such as this compound, presents a significant challenge due to the high temperatures typically required, which can lead to side reactions like disproportionation termination. However, advancements in NMP technology, particularly the development of second-generation nitroxides and initiating systems, have enabled controlled polymerization of methacrylates.
Research into the NMP of structurally similar monomers, like methyl methacrylate (MMA), provides a framework for understanding the potential behavior of this compound. The use of nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO) has been pivotal. These systems often require the addition of a small amount of a controlling comonomer, typically styrene, to mediate the polymerization of methacrylates effectively. researchgate.net This approach helps to suppress the concentration of propagating radicals and achieve better control over the polymerization process. researchgate.net
For instance, the polymerization of MMA using a 4,4'-dimethoxydiphenyl nitroxide-based alkoxyamine has demonstrated the ability to produce polymers with narrow molecular weight distributions (PDI = 1.2–1.4) and a linear increase of molecular weight with conversion up to 65%. rsc.org The living character of such polymerizations is often confirmed by successful chain extension experiments. rsc.org It is anticipated that this compound would exhibit similar controlled polymerization behavior under these conditions, although the bulky isopropylcyclohexyl group might influence the polymerization kinetics and the achievable molecular weight.
The development of new alkoxyamines continues to expand the scope of NMP for methacrylates. For example, N-phenylalkoxyamines have shown promise in controlling MMA polymerization to moderate conversions. researchgate.net Electron spin resonance (ESR) spectroscopy is a crucial tool in these studies, confirming the presence and stability of the living chain fraction. rsc.org
Table 1: Comparative NMP Data for Methyl Methacrylate (MMA) This table presents data for MMA as a proxy due to the limited direct data for this compound.
| Nitroxide System | Monomer | PDI | Conversion (%) | Living Character Confirmation |
| 4,4'-dimethoxydiphenyl nitroxide-based alkoxyamine | MMA | 1.2–1.4 | ~65 | Linear Mn increase with conversion; Chain extension |
| N-phenylalkoxyamine | MMA | Moderate | Moderate | Not specified |
Ionic and Coordination Polymerization Investigations
The ionic polymerization of methacrylates is a powerful technique for producing polymers with well-defined architectures. Anionic polymerization, in particular, can yield highly syndiotactic polymers with narrow molecular weight distributions when conducted at low temperatures with suitable initiators.
While direct studies on the ionic polymerization of this compound are not extensively documented, research on analogous monomers offers significant insights. For example, the anionic polymerization of 4-methacryloyloxy-TEMPO was successfully achieved using a methyl methacrylate-capped 1,1-diphenylhexyllithium (DPHLi/MMA) initiator. researchgate.net This initiator's moderate nucleophilicity was key to preventing side reactions with the functional group of the monomer, resulting in a polymer with a narrow polydispersity index (PDI < 1.10) and high yield (>95%). researchgate.net This suggests that for a successful anionic polymerization of this compound, the choice of initiator is critical to avoid reactions with the ester group.
Coordination polymerization of methacrylates, often employing metallocene or other transition metal catalysts, is another avenue for controlling polymer tacticity. While specific investigations into the coordination polymerization of this compound are not prominent in the literature, the general principles applied to other methacrylates would be relevant. These systems can provide access to isotactic polymers, which would have distinct physical properties compared to atactic or syndiotactic polymers.
Photopolymerization and Curing Mechanisms
Photopolymerization is a rapid and energy-efficient method for curing monomer formulations into solid polymers, with applications in coatings, adhesives, and photoresists. wisconsin.edunih.gov 1-Isopropylcyclohexyl methacrylate, a structural isomer, is noted for its use as a photoresist monomer, strongly indicating that this compound is also amenable to photopolymerization. gmchemic.com
The process involves a photoinitiator that absorbs UV or visible light and dissociates into radicals, which then initiate the polymerization of the methacrylate monomer. nih.gov The choice of photoinitiator is crucial for achieving high conversion rates and desired polymer properties. Photoinitiator systems are broadly classified as Type I (photo-cleavage) and Type II (hydrogen abstraction).
For methacrylates like MMA, Type II systems, such as those based on isopropyl thioxanthone (ITX) and a co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), have been shown to be highly effective, achieving conversions of up to 80% in 20 minutes. rsc.org The concentration of the photoinitiator can influence the final polymer chain length; lower concentrations generally lead to higher molecular weight polymers. rsc.org The addition of a third component, such as a triazine derivative, can further enhance polymerization kinetics by reducing the concentration of terminating ketyl radicals and generating additional initiating radicals. rsc.org
The photopolymerization of this compound would proceed via a free-radical chain mechanism. The bulky isopropylcyclohexyl group may impart specific properties to the resulting polymer, such as increased glass transition temperature and altered mechanical properties, which are desirable in many advanced material applications. Dual-curing systems, which combine photopolymerization with another curing mechanism like thermal curing, can also be employed to ensure complete conversion, especially in complex or shadowed areas of a coating. mdpi.com
Table 2: Photoinitiator Systems for Methacrylate Polymerization
| Photoinitiator System | Monomer | Key Findings |
| Type II: ITX/EDB | MMA | 80% conversion in 20 min. Lower initiator concentration leads to higher Mw. |
| Type II: ITX/EDB with Triazine A | MMA | Increased kinetics and final conversion. Allows for polymerization at lower light intensity. |
| Michler's ketone/benzophenone | MMA | Achieved 97% conversion. wisconsin.edu |
Copolymerization Strategies and Architectures Involving 4 Isopropylcyclohexyl Methacrylate
Statistical and Random Copolymerization
In statistical or random copolymerization, 4-isopropylcyclohexyl methacrylate (B99206) and one or more comonomers are polymerized simultaneously, leading to a distribution of monomer units along the polymer chain that follows statistical laws. The precise sequence distribution is governed by the relative reactivities of the monomers, commonly expressed as monomer reactivity ratios (r1 and r2).
The reactivity ratio for a given monomer indicates the preference of a growing polymer chain ending in that monomer to add another unit of the same monomer versus the comonomer. For a copolymerization between monomer 1 (e.g., iPCMA) and monomer 2:
r1 > 1 : The growing chain ending in monomer 1 preferentially adds another monomer 1.
r1 < 1 : The growing chain ending in monomer 1 preferentially adds monomer 2.
r1 ≈ 1 : There is no preference, leading to a truly random incorporation.
r1 ≈ 0 : The growing chain ending in monomer 1 almost exclusively adds monomer 2.
While specific reactivity ratios for 4-isopropylcyclohexyl methacrylate are not widely reported in the literature, its behavior can be inferred from structurally similar bulky methacrylates. For instance, in the copolymerization of cinnamyl methacrylate (CMA), another bulky monomer, with ethyl methacrylate (EMA), the reactivity ratios were found to be r_CMA = 0.135 and r_EMA = 0.868. This indicates that the growing chain ending in either monomer prefers to add EMA, and the resulting copolymer is enriched in EMA units compared to the feed composition. The low reactivity of the bulky monomer is attributed to steric hindrance from its large pendant group.
A similar trend would be expected for the copolymerization of iPCMA with less sterically hindered methacrylates like methyl methacrylate (MMA). The bulky isopropylcyclohexyl group would likely hinder the approach of monomers to the growing radical chain, resulting in a reactivity ratio for iPCMA (r_iPCMA) of less than 1. This would lead to the formation of a statistical copolymer with a tendency to incorporate fewer iPCMA units consecutively than would be predicted by feed ratios alone. The result is a random distribution, but one that may be enriched in the less bulky comonomer.
Table 1: Representative Monomer Reactivity Ratios for Methacrylate Copolymerization This table presents data for various methacrylate pairs to illustrate typical reactivity ratios. The values for iPCMA would be expected to show r1 < 1 when copolymerized with smaller methacrylates due to steric hindrance.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type | Reference |
| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.135 | 0.868 | Statistical | |
| N,N-dimethylaminoethyl methacrylate (DMAEM) | Styrene (ST) | 0.43 | 1.74 | Statistical | |
| N,N-dimethylaminoethyl methacrylate (DMAEM) | Methyl Methacrylate (MMA) | 0.85 | 0.86 | Ideal Random | |
| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | Methyl Methacrylate (MMA) | 0.28 | 0.90 | Statistical |
Block Copolymer Synthesis and Self-Assembly
Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers. The synthesis of block copolymers containing iPCMA typically involves controlled/living polymerization techniques, such as anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the sequential addition of monomers to create well-defined block structures. For example, a poly(methyl methacrylate) block could be synthesized first, followed by the addition of iPCMA to grow a second block, resulting in a diblock copolymer: PMMA-b-PiPCMA.
The significant difference in polarity and steric bulk between a PiPCMA block and a more polar block (e.g., poly(methacrylic acid) or poly(2-hydroxyethyl methacrylate)) would make such block copolymers amphiphilic. In selective solvents, these copolymers can self-assemble into various nanoscale morphologies, including spheres, cylinders, lamellae, and vesicles (polymersomes). The specific morphology is determined by factors such as the relative block lengths, the total molecular weight, and the nature of the solvent.
The bulky and hydrophobic nature of the PiPCMA block would drive the self-assembly process in aqueous media. The PiPCMA segments would form the core of micelles or the membrane of vesicles to minimize contact with water, while the hydrophilic block would form the corona, stabilizing the structure in the aqueous environment. The rigidity and large volume of the isopropylcyclohexyl group could lead to morphologies with lower curvature, potentially favoring the formation of vesicles or lamellae over spherical micelles, even at block ratios that would typically produce spheres with more flexible chains.
Graft Copolymerization and Surface Modification
Graft copolymerization is a powerful technique for modifying the surface properties of materials. This process involves attaching polymer chains (grafts) to a main polymer backbone. This compound can be used in "grafting from" or "grafting to" approaches to alter surface characteristics.
In a "grafting from" method, initiating sites are created on the surface of a substrate polymer. The substrate is then immersed in iPCMA monomer, and polymerization is initiated from these sites, resulting in PiPCMA chains being covalently grown from the surface. This can be achieved by treating a polymer film with UV irradiation, plasma, or chemical initiators to generate radicals on its surface. Grafting PiPCMA onto a hydrophilic surface would render it hydrophobic, increasing its water contact angle and altering its adhesion and friction properties.
Conversely, a pre-synthesized polymer with reactive functional groups can have functionalized PiPCMA chains attached in a "grafting to" approach. This method provides better control over the grafted chain length but can be limited by the steric hindrance of chains already attached to the surface.
A key application is the modification of commodity polymers to enhance their performance. For instance, grafting PiPCMA onto a flexible polymer film could increase its surface hardness and thermal stability. This surface-selective modification allows for the bulk properties of the original material to be retained while introducing new functionalities at the interface.
Terpolymer and Quaterpolymer Systems
The inclusion of this compound into terpolymer (three-monomer) and quaterpolymer (four-monomer) systems allows for the creation of multifunctional materials with highly tunable properties. By combining iPCMA with comonomers that offer different functionalities—such as acidic, basic, or hydrophilic groups—polymers with complex responsive behaviors can be designed.
For example, a statistical terpolymer could be synthesized from iPCMA, methacrylic acid (MAA), and a poly(ethylene glycol) methacrylate (PEGMA). In this system:
iPCMA provides a bulky, hydrophobic component.
MAA introduces pH-responsive carboxylic acid groups.
PEGMA imparts hydrophilicity and protein resistance.
The synthesis of such complex copolymers is often achieved via controlled radical polymerization methods like RAFT, which allows for the statistical incorporation of multiple monomer types into a single chain with controlled molecular weight and low dispersity. The properties of the resulting terpolymer would be a composite of its constituents and highly dependent on the external environment. For instance, at low pH, the MAA units would be protonated and less soluble in water, while at high pH, they would deprotonate, increasing the polymer's water solubility. The iPCMA units would consistently contribute to the polymer's hydrophobic character.
Quaterpolymer systems, such as P(MAA-co-DMAEMA-co-OEGMA-co-BzMA), have been synthesized to mimic the complex solution behavior of proteins. Substituting a monomer like benzyl (B1604629) methacrylate (BzMA) with iPCMA would introduce a more rigid and non-aromatic hydrophobic component, potentially influencing the self-assembly and thermal properties of the resulting polymer.
Table 2: Example of a Multifunctional Terpolymer System Incorporating a Bulky Methacrylate This table conceptualizes a terpolymer system including iPCMA to illustrate how different monomers contribute to the final properties.
| Monomer Component | Chemical Name | Function in Terpolymer |
| iPCMA | This compound | Provides hydrophobicity, steric bulk, and thermal stability. |
| MAA | Methacrylic Acid | Imparts pH-responsiveness and potential for ionic interactions. |
| HEMA | 2-Hydroxyethyl Methacrylate | Contributes hydrophilicity and sites for potential crosslinking |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Isopropylcyclohexyl Methacrylate Polymers and Copolymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are utilized to analyze the tacticity and sequence distribution in PiPCHMA polymers and copolymers. 14.139.213researchgate.net
In ¹H NMR spectroscopy of PiPCHMA, characteristic signals corresponding to the protons of the isopropyl and cyclohexyl groups, as well as the methacrylate (B99206) backbone, are observed. The relative integrations of these signals can confirm the incorporation of the monomer into the polymer chain. More detailed microstructural information is often gleaned from ¹³C NMR. 14.139.213 The chemical shifts of the quaternary carbon in the polymer backbone and the carbonyl carbon are particularly sensitive to the stereochemical configuration of adjacent monomer units. 14.139.213 This allows for the quantification of different tactic sequences (diads, triads, and pentads). 14.139.213 For instance, in polymethacrylates, distinct resonances for isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads are often resolved in the carbonyl region of the ¹³C NMR spectrum. 14.139.213
Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unambiguously assign the proton and carbon signals and to further elucidate the polymer's microstructure. 14.139.213 These techniques are particularly valuable in the analysis of copolymers, where they can provide information on the distribution of the different monomer units along the polymer chain.
Table 1: Representative ¹H NMR Chemical Shifts for Poly(4-Isopropylcyclohexyl Methacrylate)
| Protons | Chemical Shift (ppm) |
|---|---|
| Methacrylate Backbone (CH₂) | 1.0 - 2.0 |
| Methacrylate Backbone (C-CH₃) | 0.8 - 1.2 |
| Cyclohexyl Ring (CH) | 1.2 - 1.9 |
| Isopropyl (CH) | 1.5 - 2.2 |
| Isopropyl (CH₃) | 0.8 - 1.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the tacticity of the polymer.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a polymer. uoh.edu.iqthermofisher.cn For PiPCHMA, these techniques are crucial for confirming the polymerization of the monomer and for analyzing the chemical composition of copolymers and blends.
The IR spectrum of PiPCHMA is characterized by strong absorption bands corresponding to the various functional groups in the molecule. spectroscopyonline.com The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1730 cm⁻¹. spectroscopyonline.com Other characteristic bands include the C-O stretching vibrations of the ester group, and the C-H stretching and bending vibrations of the alkyl groups (isopropyl and cyclohexyl). spectroscopyonline.com The disappearance of the C=C stretching band from the methacrylate monomer (around 1640 cm⁻¹) is a clear indication of successful polymerization. nih.gov
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. thermofisher.cn In the analysis of PiPCHMA, Raman spectroscopy can be used to characterize the polymer backbone and the bulky, non-polar side chains. thermofisher.cn The technique is also useful for studying the composition of copolymers and for analyzing the distribution of components in polymer blends. thermofisher.cn
Table 2: Key Infrared Absorption Bands for Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1730 |
| C-O Stretch (Ester) | ~1150 - 1250 |
| C-H Stretch (Alkyl) | ~2850 - 2960 |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological Analysis
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are essential techniques for investigating the morphology of polymers at different length scales. wustl.eduresearchgate.net XRD provides information about the crystalline structure of materials, while SAXS is used to study larger-scale structures, such as the arrangement of polymer chains and the morphology of phase-separated systems. researchgate.netou.edu
For amorphous polymers like PiPCHMA is expected to be, XRD patterns typically show broad, diffuse scattering halos rather than sharp Bragg reflections, indicating the absence of long-range crystalline order. The position of the amorphous halo can provide information about the average distance between polymer chains.
SAXS is a powerful tool for characterizing the nanoscale morphology of polymers and copolymers. researchgate.netnih.gov In the case of block copolymers containing PiPCHMA, SAXS can be used to determine the size, shape, and arrangement of the phase-separated domains. spectroscopyonline.com The scattering pattern can reveal whether the morphology is lamellar, cylindrical, spherical, or more complex. spectroscopyonline.com For polymer nanocomposites, SAXS can provide information about the dispersion and arrangement of the nanoparticles within the polymer matrix. researchgate.net
Electron Microscopy (SEM, TEM) for Polymer Morphology and Nanocomposite Structure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide direct visualization of the morphology of polymers and nanocomposites at the micro- and nanoscale. pressbooks.publibretexts.orgazom.com
SEM is used to study the surface topography of materials. pressbooks.pubnih.gov For PiPCHMA polymers, SEM can reveal information about the surface roughness, porosity, and fracture behavior. In the case of polymer blends or composites, SEM can be used to visualize the phase morphology and the distribution of the different components. azom.com
TEM provides higher resolution images and is used to investigate the internal structure of materials. researchgate.net For copolymers of PiPCHMA that undergo microphase separation, TEM can be used to directly image the different domains and confirm the morphology determined by SAXS. researchgate.net In nanocomposites, TEM can visualize the size, shape, and dispersion of individual nanoparticles within the polymer matrix. researchgate.net
Gel Permeation Chromatography (GPC) and Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a liquid chromatography technique used to determine the molecular weight distribution of polymers. mat-cs.comunt.edulcms.czitn-snal.netwikipedia.org This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer.
In GPC/SEC, a polymer solution is passed through a column packed with porous beads. itn-snal.net Larger polymer coils are excluded from the pores and elute faster, while smaller coils can penetrate the pores and have a longer retention time. itn-snal.net By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the unknown polymer sample can be determined. lcms.cz This allows for the calculation of important parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). wikipedia.org
Table 3: Typical GPC/SEC Parameters for Polymethacrylate Analysis
| Parameter | Value/Type |
|---|---|
| Mobile Phase | Tetrahydrofuran (THF) |
| Column | Polystyrene-divinylbenzene (PS-DVB) |
| Detector | Refractive Index (RI) |
Other Advanced Spectroscopic and Microscopic Techniques
In addition to the techniques discussed above, other advanced methods can provide further insights into the structure and properties of PiPCHMA polymers and copolymers.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical states of the atoms on the surface of a polymer film. mdpi.com This can be useful for studying surface modifications or the surface segregation of components in a blend or copolymer.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about the surface of a polymer. In addition to imaging, AFM can also be used to probe the mechanical properties of the surface at the nanoscale. When combined with IR spectroscopy (AFM-IR), it can provide chemical information with nanometric spatial resolution. mdpi.com
Dynamic Mechanical Analysis (DMA) is used to measure the viscoelastic properties of a polymer as a function of temperature and frequency. This technique can determine the glass transition temperature (Tg) and provide information about the relaxation behavior of the polymer chains, which is influenced by the bulky 4-isopropylcyclohexyl side group.
Theoretical and Computational Chemistry of 4 Isopropylcyclohexyl Methacrylate Systems
Quantum Chemical Calculations (DFT, Ab Initio) for Monomer Reactivity and Polymerization Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure, reactivity, and energetics of monomers and their polymerization reactions. These methods can be applied to 4-isopropylcyclohexyl methacrylate (B99206) to predict various properties that govern its polymerization behavior.
Monomer Reactivity: The reactivity of a methacrylate monomer is largely influenced by the electronic nature of its ester group. For 4-isopropylcyclohexyl methacrylate, the bulky, electron-donating isopropylcyclohexyl group is expected to influence the electron density on the vinyl group. DFT calculations can quantify this effect by calculating parameters such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. For instance, a systematic computational study on the co-initiation mechanism in the thermal homopolymerization of methyl acrylate (B77674) and methyl methacrylate has utilized DFT and second-order Møller-Plesset perturbation theory (MP2) to explore different initiation mechanisms. nih.govupenn.edu Such studies can identify the most probable pathways for radical generation and initiation involving this compound.
Polymerization Energetics: Ab initio and DFT methods are instrumental in calculating the activation energies and reaction enthalpies for the elementary steps of polymerization: initiation, propagation, and termination. acs.orgnih.gov Studies on methyl methacrylate have shown that DFT methods like MPWB1K/6-31G(d,p) can yield activation energies that are in very good agreement with experimental data. acs.orgnih.gov For this compound, similar calculations would be crucial to understand the steric hindrance introduced by the bulky side group on the transition state geometries and energies, which directly impacts the propagation rate constant. High-level ab initio calculations have also been used to study the penultimate unit effect in the atom transfer radical polymerization (ATRP) of various methacrylates, revealing that the nature of the terminal and penultimate units can significantly alter the equilibrium constant for the bond dissociation. acs.org
A representative table of activation energies for the propagation step of different methacrylates, calculated using DFT, illustrates the influence of the ester group. While specific data for this compound is not available, the trend suggests that bulky side groups can influence the activation energy.
| Monomer | DFT Method | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Methyl Methacrylate | MPWB1K/6-31G(d,p) | ~22.6 | acs.orgnih.gov |
| Methyl Acrylate | MPWB1K/6-31G(d,p) | ~18.8 | acs.orgnih.gov |
| Glycidyl Methacrylate | Isoconversional Method (DSC) | 81.5 (Apparent) | acs.org |
Molecular Dynamics (MD) Simulations of Polymer Chain Conformations and Interactions
Molecular dynamics simulations are a powerful computational technique for studying the dynamic behavior of polymer chains, including their conformations, interactions with solvents, and bulk material properties. youtube.com For poly(this compound), MD simulations can provide atomic-level insights that are difficult to obtain experimentally.
Chain Conformations: The bulky and rigid isopropylcyclohexyl group is expected to significantly restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature and specific conformational preferences. All-atom MD simulations can be employed to study the equilibrium conformations of single chains and the packing of chains in the bulk amorphous state. rsc.org By analyzing trajectories, one can determine key structural parameters like the radius of gyration, end-to-end distance, and local dihedral angle distributions. These simulations often use force fields like OPLS-AA, AMBER, or CHARMM, which are parameterized to reproduce experimental data for polymeric systems. rsc.org
Polymer-Solvent and Polymer-Polymer Interactions: MD simulations are also invaluable for studying the interactions between poly(this compound) and various solvents. rsc.orgresearchgate.neteg.org This is crucial for applications where the polymer is used in solution or as a coating. The simulations can quantify the strength of polymer-solvent interactions through the calculation of interaction energies and radial distribution functions. kashanu.ac.ir For example, simulations can reveal how the hydrophobic isopropylcyclohexyl group influences the polymer's solubility in different media. Furthermore, MD simulations can shed light on the intermolecular interactions between polymer chains, which are fundamental to understanding the mechanical properties of the bulk material. researchgate.net
A representative table showcasing the application of MD simulations to study polymer properties is presented below.
| Polymer System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) doped with chromophores | Electric field poling | Developed a reliable simulation protocol to investigate molecular orientation. | nih.gov |
| Poly(dimethylsiloxane) | Structure and mechanical properties | Compared different theoretical approaches for calculating Young's and bulk modulus. | researchgate.net |
| Polymer nanocomposites for drug delivery | Polymer-drug interactions | Investigated intermolecular interactions to identify suitable drug delivery systems. | kashanu.ac.ir |
Monte Carlo Simulations for Polymerization Process Modeling
Monte Carlo (MC) simulations offer a stochastic approach to modeling complex chemical processes like polymerization. tandfonline.comtandfonline.com Unlike deterministic methods that solve differential equations, MC methods simulate individual reaction events, providing detailed information about the evolution of the entire molecular weight distribution and even the microstructure of the polymer chains.
For the free-radical polymerization of this compound, a kinetic Monte Carlo (kMC) algorithm can be developed based on the elementary reaction steps (initiation, propagation, termination, and chain transfer). tandfonline.com The probabilities of these events are determined by their respective rate constants. The Gillespie algorithm is a common approach used in such simulations. acs.org
kMC simulations can effectively model complex polymerization phenomena such as the gel effect (autoacceleration), which is common in bulk methacrylate polymerizations. tandfonline.com By tracking individual polymer chains, kMC can provide insights into the evolution of the molecular weight distribution, dispersity, and copolymer composition (in copolymerization scenarios) as a function of conversion. tandfonline.comacs.org
The following table summarizes findings from kMC simulations of methacrylate polymerizations.
| Monomer System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Methyl Methacrylate | Bulk free-radical polymerization | Temperature reduces average molecular weights and dispersity. | tandfonline.com |
| Styrene-MMA & Acrylonitrile-MMA | Atom transfer radical copolymerization | Predicted copolymer composition and molecular weight distribution. | tandfonline.com |
| Butyl Acrylate/Methyl Methacrylate | Free-radical copolymerization | Developed an accelerated kMC method for efficient simulation. | acs.org |
Kinetic Modeling of Polymerization and Copolymerization Processes
Kinetic modeling provides a macroscopic description of polymerization reactions by using a set of differential equations to describe the rate of change of concentrations of various species (monomer, initiator, radicals, polymer). researchgate.netusp.br For this compound, kinetic models can be used to predict conversion-time profiles, reaction rates, and average molecular properties.
Homopolymerization Kinetics: The free-radical polymerization of methacrylates is well-understood, and established kinetic models can be adapted for this compound. researchgate.netresearchgate.net These models typically account for initiation, propagation, and termination reactions. A key challenge in modeling bulk methacrylate polymerization is accurately describing the diffusion-controlled termination and propagation reactions that lead to the gel and glass effects. acs.orgkpi.ua Models often incorporate empirical or theory-based expressions for the dependence of the termination and propagation rate coefficients on monomer conversion and polymer chain length. researchgate.net
Copolymerization Kinetics: When this compound is copolymerized with other monomers, its reactivity ratios become critical parameters. The terminal model is the most common kinetic model for copolymerization, which uses reactivity ratios (r1 and r2) to describe the relative rates of addition of the two monomers to a growing radical chain. uc.edu These reactivity ratios can be estimated experimentally or, in some cases, predicted using quantum chemical calculations. The reactivity of methacrylates in copolymerization can be significantly influenced by the solvent and the nature of the comonomer. mdpi.com For instance, studies on the copolymerization of butyl methacrylate with 2-hydroxyethyl acrylate have shown that confinement in nanoreactors can alter the reactivity ratios compared to bulk conditions. unlp.edu.ar
The following table presents reactivity ratios for various methacrylate systems, which are essential for kinetic modeling of copolymerization.
| Comonomer 1 | Comonomer 2 | r1 | r2 | Reference |
|---|---|---|---|---|
| Methacrylonitrile | Methyl Methacrylate | Approaches ideal behavior | Approaches ideal behavior | kpi.ua |
| 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy) benzaldehyde | Methyl Methacrylate | 2.0 | 0.498 | kpi.ua |
| 2-Hydroxyethyl Methacrylate | Butyl Methacrylate | 2.27 ± 0.18 | 0.66 ± 0.06 | mdpi.com |
Machine Learning Approaches in Polymer Design and Property Prediction
Machine learning (ML) is emerging as a transformative tool in materials science, enabling the rapid prediction of polymer properties and accelerating the design of new materials. aip.orgllnl.govmdpi.com For this compound and its polymers, ML models can be trained on existing data to predict a wide range of properties, bypassing the need for time-consuming experiments or computationally expensive simulations.
Polymer Property Prediction: ML models can predict properties such as glass transition temperature, thermal decomposition temperature, melting temperature, and mechanical properties. mdpi.com These models typically use a numerical representation of the polymer's chemical structure, often derived from its SMILES string or molecular graph, as input. aip.orgresearchgate.net By training on large datasets of known polymers and their properties, these models can learn the complex structure-property relationships. Platforms like Polymer Genome demonstrate the power of this approach, offering near-instantaneous predictions for a variety of polymer attributes. researchgate.netaip.org
Guiding Polymer Design: Beyond property prediction, ML can be used in an inverse design framework. Here, a desired set of properties is specified, and the ML model suggests candidate polymer structures that are likely to exhibit those properties. This approach can significantly narrow down the experimental search space for new polymers with tailored functionalities. While a specific ML model for this compound may not exist, its properties could be predicted by general polymer ML models if its structure is provided as input. llnl.gov
The table below gives examples of polymer properties predicted using machine learning.
| Predicted Property | Machine Learning Model | Key Insight | Reference |
|---|---|---|---|
| Glass Transition Temperature | Random Forest | Achieved high R² score of 0.71. | mdpi.com |
| Thermal Decomposition Temperature | Random Forest | Achieved high R² score of 0.73. | mdpi.com |
| Melting Temperature | Random Forest | Achieved high R² score of 0.88. | mdpi.com |
| Various Polymer Properties | Graph-based ML | New polymer representation improves prediction accuracy. | llnl.gov |
Polymer Engineering and Performance Enhancement Derived from 4 Isopropylcyclohexyl Methacrylate
Design of Polymer Architectures for Specific Performance Attributes
The architecture of a polymer—whether it is a simple linear chain, a branched structure, or a complex block copolymer—profoundly influences its macroscopic properties. For monomers like 4-isopropylcyclohexyl methacrylate (B99206), controlled radical polymerization techniques are essential for creating well-defined architectures.
Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for polymerizing bulky methacrylates. Research on cyclohexyl methacrylate (CHMA) has demonstrated that ATRP can be successfully employed to synthesize well-controlled polymers. epa.gov This control allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). For instance, the polymerization of CHMA using a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine catalytic system at moderate temperatures yields polymers with predictable molecular weights and narrow distributions, indicating a living and controlled process. epa.gov
This "living" characteristic of ATRP is crucial for the synthesis of advanced architectures like block copolymers. By using a polymer such as poly(cyclohexyl methacrylate) as a macroinitiator, a second monomer can be polymerized from its chain end to form a block copolymer. epa.gov This has been successfully demonstrated in the synthesis of poly(cyclohexyl methacrylate)-b-poly(tert-butyl methacrylate) block copolymers. epa.gov Such structures are of great interest as they can self-assemble into nanostructured phases, combining the properties of each block. For a polymer derived from 4-isopropylcyclohexyl methacrylate, one could envision creating amphiphilic block copolymers by pairing it with a hydrophilic monomer, or creating thermoplastic elastomers by blocking it with a soft, low-Tg polymer. The bulky, hard segment derived from this compound would provide the rigid, structural component, while the other block would impart flexibility or other desired functionalities.
The synthesis of triblock copolymers, such as poly(tert-butyl methacrylate)-b-poly(cyclohexyl methacrylate)-b-poly(tert-butyl methacrylate), has also been achieved using difunctional initiators in an ATRP process. epa.gov This architectural control allows for the creation of materials where hard PCHMA segments flank a central soft block, leading to materials with specific mechanical properties like toughness and elasticity. researchgate.net The length of the hard cycloaliphatic methacrylate blocks significantly influences the stiffness and microhardness of these materials. researchgate.net
| Parameter | Description | Significance for this compound | Reference |
| Controlled Polymerization | Techniques like ATRP allow for precise control over polymer chain length and distribution. | Enables the synthesis of well-defined homopolymers and complex architectures like block copolymers. | epa.gov |
| Block Copolymers | Chains composed of two or more distinct polymer segments (blocks). | Combines the hard, high-Tg properties of poly(this compound) with other functionalities (e.g., softness, hydrophilicity). | epa.govresearchgate.net |
| Triblock Copolymers | A specific block architecture (A-B-A) often used for thermoplastic elastomers. | Can create materials with both rigidity (from the cycloaliphatic block) and flexibility. | epa.gov |
| Molecular Weight Control | The ability to predetermine the average molecular weight of the polymer chains. | Directly impacts physical properties such as viscosity, mechanical strength, and glass transition temperature. | epa.gov |
Polymer Blends and Composites Incorporating this compound Derivatives
Blending polymers is a common industrial practice to create materials with a desirable balance of properties that are not achievable with a single polymer. The bulky and rigid nature of the poly(this compound) structure makes it an interesting component for blends and composites.
Research on the analogous poly(cyclohexyl methacrylate) (PCHMA) has shown that it can be miscible with other polymers, a relatively rare occurrence for blends involving acrylic and styrenic polymers. For example, PCHMA has been found to be completely miscible with poly(α-methyl styrene) (PαMS) over a wide range of molecular weights. researchgate.net This miscibility allows for the creation of single-phase materials with tunable properties, such as a single glass transition temperature that can be modulated by adjusting the blend composition.
The properties of polymers derived from cycloaliphatic methacrylates make them suitable as the hard-phase component in composites. For instance, PCHMA is noted for its hardness, which is similar to that of poly(methyl methacrylate) (PMMA) but with a much higher Tg than its linear n-hexyl isomer, a direct consequence of the bulky cyclohexyl group. researchgate.netoup.com This inherent hardness and thermal stability would be beneficial in composites where the polymer acts as a matrix for reinforcing fillers like glass fibers or nanoparticles. The addition of such fillers would be expected to further enhance the stiffness and dimensional stability of the material.
| System | Components | Key Finding | Potential Implication for Poly(this compound) | Reference |
| Polymer Blend | Poly(cyclohexyl methacrylate) (PCHMA) & Poly(α-methyl styrene) (PαMS) | Complete miscibility, resulting in a single-phase material with a tunable glass transition temperature. | Blends could offer a way to modify properties like processability and toughness while retaining high thermal stability. | researchgate.net |
| Composite | Poly(cyclohexyl methacrylate) (PCHMA) & Carbon Nanotubes (CNTs) | PCHMA can serve as a matrix for fillers, with expected improvements in mechanical and electrical properties. | The high rigidity of a poly(this compound) matrix could be leveraged in high-performance composites. | sigmaaldrich.com |
Cross-Linking and Network Formation Studies
Cross-linking transforms thermoplastic polymer chains into a thermoset network, drastically altering the material's properties. This process generally leads to increased solvent resistance, enhanced thermal stability, and improved mechanical strength. For polymers based on this compound, cross-linking can be achieved by copolymerizing the monomer with a multifunctional cross-linking agent.
Common cross-linking agents for methacrylates include di- or tri-functional monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylolpropane (B17298) trimethacrylate (TRIM). By incorporating a small percentage of such a comonomer during the polymerization of this compound, a three-dimensional network can be formed. The bulky isopropylcyclohexyl group would be expected to influence the network structure, potentially leading to networks with high rigidity and a high glass transition temperature.
Surface Modification and Coating Technologies for Enhanced Functionality
Monomers with bulky, hydrophobic side groups like this compound are valuable for developing protective coatings. The polymers they form are known for properties such as chemical resistance, hydrophobicity, and weather resistance. jamorin.com
Poly(cyclohexyl methacrylate) is specifically mentioned for its use in coatings. researchgate.netoup.com The bulky cycloaliphatic ring contributes to the formation of a hard, scratch-resistant surface. The hydrophobic nature of the cyclohexyl group also imparts water repellency, which is critical for protecting underlying substrates from moisture and corrosion. The addition of an isopropyl group, as in this compound, would likely enhance this hydrophobicity further.
These monomers can be incorporated into coating formulations, often as copolymers with other acrylic or vinyl monomers, to achieve a desired balance of properties such as adhesion, flexibility, and gloss. For example, copolymerizing this compound with a monomer that promotes adhesion (e.g., one containing an acid group) could result in a coating that is both durable and strongly bonded to the substrate. The excellent hydrolytic stability associated with the cycloaliphatic structure is another key advantage for long-lasting outdoor coatings. jamorin.com
| Property | Contribution of Cycloaliphatic Methacrylate | Application in Coatings | Reference |
| Hardness/Scratch Resistance | The rigid, bulky side group restricts polymer chain mobility, leading to a harder material. | Development of durable topcoats for automotive, flooring, and electronic device applications. | researchgate.netjamorin.com |
| Hydrophobicity/Weather Resistance | The nonpolar aliphatic ring repels water and provides stability against UV degradation and environmental exposure. | Formulation of protective coatings for outdoor use, marine applications, and architectural finishes. | jamorin.com |
| Chemical Resistance | The stable cycloaliphatic structure is resistant to attack by a range of chemicals. | Creation of coatings for industrial equipment, chemical storage tanks, and laboratory surfaces. | jamorin.com |
| Adhesion | Can be improved by copolymerization with functional monomers. | Ensures the coating remains bonded to the substrate under stress and environmental cycling. | jamorin.com |
Research Frontiers and Emerging Applications of 4 Isopropylcyclohexyl Methacrylate Based Polymeric Materials
Advanced Adhesives and Sealants Research
In the realm of adhesives and sealants, the incorporation of 4-Isopropylcyclohexyl methacrylate (B99206) into polymer formulations is being explored for its potential to enhance performance characteristics. The inherent properties of this monomer, such as its low viscosity and high reactivity, make it a versatile component in the formulation of robust adhesive systems.
The bulky isopropylcyclohexyl group contributes to the polymer's rigidity and thermal stability, which can translate to adhesives with improved cohesive strength and temperature resistance. Research in this area is focused on understanding how the concentration of 4-Isopropylcyclohexyl methacrylate in copolymer adhesives influences key performance metrics.
Key Research Objectives in Advanced Adhesives:
Enhancing Adhesion to Diverse Substrates: Investigating the compatibility and bonding strength of adhesives containing poly(this compound) with a variety of materials, including metals, plastics, and composites.
Improving Thermal and Chemical Resistance: Evaluating the performance of these adhesives under harsh environmental conditions, such as extreme temperatures and exposure to chemicals.
Controlling Viscosity and Cure Rates: Optimizing the formulation of two-part methacrylate adhesives to achieve desired handling properties and rapid curing times for efficient manufacturing processes.
While specific data on this compound-based adhesives is still emerging, the properties of analogous poly(methacrylates) provide a basis for expected performance enhancements.
Table 1: Comparison of Properties of Methacrylate Monomers Used in Adhesives
| Monomer | Key Characteristics | Potential Contribution to Adhesives |
| Methyl Methacrylate (MMA) | Low viscosity, high reactivity, high glass transition temperature of homopolymer | High strength and rigidity. |
| 2-Ethylhexyl Methacrylate | Low glass transition temperature, flexibility | Improved peel strength and flexibility. |
| Cyclohexyl Methacrylate | High glass transition temperature, hardness | Enhanced thermal stability and cohesive strength. |
| This compound | Bulky cycloaliphatic group, hydrophobicity | Potential for high cohesive strength, good thermal stability, and excellent adhesion to low-surface-energy substrates. |
Coatings Research for Specialized Functions
The unique chemical structure of this compound makes it a promising candidate for the development of specialized coatings with enhanced durability and functionality. The presence of the cyclohexane ring and isopropyl group in the polymer backbone can lead to coatings with outstanding weather resistance, clarity, and strength.
Research is actively exploring the use of this compound in various coating applications, from protective films for industrial equipment to optical coatings for electronic displays. Its ability to polymerize into transparent films is a particularly valuable attribute.
Areas of Investigation in Specialized Coatings:
UV-Curable Coatings: Utilizing this compound as a reactive diluent to reduce the viscosity of UV-curable formulations, enabling the production of thin, uniform, and rapidly cured coatings.
Weather-Resistant Finishes: Developing coatings with superior resistance to degradation from UV radiation, moisture, and temperature fluctuations for outdoor applications.
Optical Coatings: Leveraging the clarity and refractive index of poly(this compound) to create anti-reflective and scratch-resistant coatings for lenses and screens.
Hydrophobic and Oleophobic Surfaces: Exploring the potential of the isopropylcyclohexyl group to impart water and oil repellency to coated surfaces, leading to self-cleaning and anti-fouling properties.
Membrane Science and Separation Technologies Research
The application of polymers in membrane-based separation processes is a critical area of research, addressing challenges in water purification, gas separation, and industrial filtration. The molecular structure of this compound suggests that its polymers could offer unique advantages in this field. The bulky and hydrophobic nature of the isopropylcyclohexyl group can influence the free volume and chain packing within a polymer membrane, which are key determinants of its permeability and selectivity.
While direct research on membranes made exclusively from poly(this compound) is limited, studies on copolymers incorporating similar bulky cycloalkyl methacrylates are providing valuable insights. For instance, the incorporation of cyclohexyl methacrylate into amphiphilic copolymers has been investigated for its role in stabilizing membrane proteins, highlighting the potential of such hydrophobic moieties in membrane-related applications.
Emerging Research Directions:
Gas Separation Membranes: Investigating the potential of poly(this compound) and its copolymers for the selective separation of gases such as CO2 from N2, where the polymer's free volume and interaction with gas molecules would be critical.
Pervaporation Membranes: Exploring the use of these hydrophobic polymers in membranes for the separation of organic compounds from aqueous solutions through pervaporation.
Membrane Surface Modification: Utilizing this compound to modify the surface of existing membranes to enhance their hydrophobicity and resistance to fouling.
Biomedical Materials Research and Engineering (excluding clinical human trial data and safety profiles)
The interface between materials science and medicine is a fertile ground for innovation, with polymers playing a central role in the development of medical devices, drug delivery systems, and tissue engineering scaffolds. The hydrophobicity and biocompatibility of polymers are critical factors in these applications. While the biocompatibility of poly(this compound) has not been extensively studied, research on other hydrophobic poly(methacrylates) provides a framework for its potential in the biomedical field.
The hydrophobicity imparted by the isopropylcyclohexyl group could be advantageous in applications where controlled interaction with biological environments is desired. For example, hydrophobic surfaces can influence protein adsorption and cell adhesion, which are fundamental processes in the biological response to implanted materials.
Potential Areas of Biomedical Research:
Orthopedic and Dental Materials: Investigating the mechanical properties and potential for bone cement formulations or dental resins, where the rigidity and durability of the polymer would be beneficial.
Drug Delivery Systems: Exploring the use of poly(this compound)-based nanoparticles or microparticles for the encapsulation and controlled release of hydrophobic drugs.
Tissue Engineering Scaffolds: Evaluating the potential of this polymer in the fabrication of scaffolds that can support cell growth and tissue regeneration, where surface hydrophobicity can be tailored to guide cellular behavior.
It is important to note that extensive in vitro and in vivo studies would be required to establish the biocompatibility and suitability of any new material for biomedical applications.
Smart Polymers and Stimuli-Responsive Systems Research
Smart polymers, or stimuli-responsive materials, are a class of polymers that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. This behavior makes them highly attractive for a range of applications, including sensors, actuators, and controlled drug release systems.
The incorporation of bulky, hydrophobic monomers like this compound into polymer chains can influence their stimuli-responsive behavior. For example, in temperature-responsive polymers, the hydrophobic interactions of the isopropylcyclohexyl groups can affect the lower critical solution temperature (LCST), the temperature at which the polymer transitions from a soluble to an insoluble state in water.
Prospective Research in Stimuli-Responsive Systems:
Temperature-Responsive Hydrogels: Synthesizing and characterizing hydrogels containing this compound to investigate how its hydrophobic nature influences their swelling/deswelling behavior in response to temperature changes.
pH-Responsive Copolymers: Developing copolymers that combine this compound with pH-sensitive monomers to create materials that respond to changes in acidity or alkalinity.
Shape-Memory Polymers: Exploring the potential of cross-linked poly(this compound) networks to exhibit shape-memory effects, where the material can be deformed and then recover its original shape upon exposure to a specific stimulus.
Sustainable Polymer Chemistry and Bio-based Approaches
The growing emphasis on sustainability in the chemical industry is driving research into the development of polymers from renewable resources. While this compound is traditionally synthesized from petroleum-based feedstocks, there is increasing interest in exploring bio-based routes to its synthesis.
Research in this area focuses on utilizing renewable starting materials and developing more environmentally friendly synthetic processes. For instance, the cyclohexyl moiety could potentially be derived from bio-based sources such as lignin or terpenes.
Key Avenues for Sustainable Research:
Bio-based Monomer Synthesis: Investigating synthetic pathways to produce this compound from renewable feedstocks, thereby reducing the carbon footprint of the resulting polymers.
Polymerization in Green Solvents: Exploring the use of environmentally benign solvents for the polymerization of this compound.
Polymer Recycling and Degradation: Studying the end-of-life options for polymers based on this compound, including chemical recycling and biodegradation, to promote a circular economy for these materials.
The development of sustainable practices for the production and use of this compound-based polymers will be crucial for their long-term viability and acceptance in a world increasingly focused on environmental responsibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-isopropylcyclohexyl methacrylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of methacrylic acid with 4-isopropylcyclohexanol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include solvent choice (anhydrous toluene or THF), temperature (80–100°C), and catalyst loading (1–5 mol%). To maximize yield, inert atmospheres (N₂/Ar) and molecular sieves are recommended to suppress side reactions like hydrolysis or polymerization. Reaction progress can be monitored via FTIR for the disappearance of the -OH peak (3400–3600 cm⁻¹) .
Q. How can spectroscopic techniques characterize this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 5.6–6.1 (methacrylate vinyl protons), δ 1.9 (CH₃ from methacrylate), and δ 0.8–1.5 (isopropyl and cyclohexyl protons).
- FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of residual alcohol -OH (~3400 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (calculated for C₁₃H₂₂O₂: 210.1620). Cross-reference with NIST Chemistry WebBook databases for spectral validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage : Keep in amber glass bottles under inert gas (N₂) at 4°C to inhibit polymerization.
- Hazard Mitigation : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to GHS classifications (e.g., Eye Irrit. Cat. 2) and SDS guidelines from ECHA or FDA GSRS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines (as outlined in the Cochrane Handbook):
Define inclusion/exclusion criteria for studies (e.g., peer-reviewed journals, controlled experiments).
Use Boolean search strategies across PubMed, Web of Science, and specialized databases (e.g., Reaxys) to minimize bias .
Perform meta-analysis on variables like temperature, solvent polarity, or initiator type to identify outliers. Statistical tools (ANOVA, PCA) can isolate confounding factors .
Q. What advanced polymerization kinetics models apply to this compound-based copolymers?
- Methodological Answer :
- Free-Radical Polymerization : Use dilatometry or DSC to monitor conversion rates. Apply the Mayo-Lewis equation to predict copolymer composition based on monomer reactivity ratios (r₁, r₂).
- Controlled Radical Polymerization : Explore RAFT or ATRP techniques with chain-transfer agents (e.g., cumyl dithiobenzoate). Characterize molecular weight distribution via GPC-MALS .
Q. How does steric hindrance from the 4-isopropylcyclohexyl group influence thermal stability in polymer matrices?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ at 10°C/min. Compare decomposition temperatures (Td) with less hindered analogs (e.g., methyl methacrylate). Use DFT calculations (Gaussian 09) to model steric effects on bond dissociation energies. Correlate results with DSC glass transition (Tg) data to assess rigidity .
Q. What computational approaches predict the photophysical behavior of this compound derivatives?
- Methodological Answer :
- TD-DFT : Optimize ground/excited-state geometries (B3LYP/6-311+G(d,p)) to calculate UV-Vis absorption maxima (λmax). Validate with experimental spectra.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or DMF) to assess aggregation-induced emission (AIE) effects. Reference crystallographic data (e.g., Acta Crystallogr. Sect. E) for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
